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molecular formula C10H12N2 B8652327 4-(3-Aminopropyl)benzonitrile

4-(3-Aminopropyl)benzonitrile

Cat. No. B8652327
M. Wt: 160.22 g/mol
InChI Key: ZUWSRLDHDDWPIM-UHFFFAOYSA-N
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Patent
US04536391

Procedure details

To a 10 g (30 mmols) portion of 4-(3-phthalimidopropyl)benzonitrile were added 1.89 ml (39 mmols) of hydrazine hydrate and 130 ml of methanol, and the mixture was refluxed for 3 hours, cooled to room temperature and then concentrated. The residue was dissolved in 200 ml of 1 mol dm-3NaOH, followed by extraction with ether. The extract was dried over K2CO3 and concentrated, giving 4.32 g (yield 90%) of 4-(3-aminopropyl)benzonitrile.
Name
4-(3-phthalimidopropyl)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([CH2:6][CH2:7][CH2:8][C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=2)C(=O)C2=CC=CC=C12.O.NN>CO>[NH2:5][CH2:6][CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]#[N:14])=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
4-(3-phthalimidopropyl)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1CCCC1=CC=C(C#N)C=C1)=O)=CC=CC2)=O
Name
Quantity
1.89 mL
Type
reactant
Smiles
O.NN
Name
Quantity
130 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 ml of 1 mol dm-3NaOH
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCCCC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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